molecular formula C6H10N4O B13171321 1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one

1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one

Katalognummer: B13171321
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: RYDKBVCXYQDPFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethanone moiety substituted with a methylamino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, 4-methyl-1,2,4-triazole can be synthesized by reacting hydrazine hydrate with acetic acid under reflux conditions.

    Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the ethanone and methylamino groups. This can be achieved by reacting the triazole with appropriate alkylating agents and amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(ethylamino)ethan-1-one: This compound is similar in structure but has an ethylamino group instead of a methylamino group.

    1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(dimethylamino)ethan-1-one: This compound has a dimethylamino group instead of a methylamino group.

Uniqueness

1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of the methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The comparison with similar compounds highlights the importance of subtle structural differences in determining the compound’s reactivity and functionality.

Eigenschaften

Molekularformel

C6H10N4O

Molekulargewicht

154.17 g/mol

IUPAC-Name

2-(methylamino)-1-(4-methyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-7-3-5(11)6-9-8-4-10(6)2/h4,7H,3H2,1-2H3

InChI-Schlüssel

RYDKBVCXYQDPFH-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=O)C1=NN=CN1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.